molecular formula C15H25N3O4S2 B2941937 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide CAS No. 897622-24-1

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

Cat. No.: B2941937
CAS No.: 897622-24-1
M. Wt: 375.5
InChI Key: YQOGAMXQUWTBLW-UHFFFAOYSA-N
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Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a central piperazine ring substituted with a phenyl group and two sulfonyl-containing ethyl chains. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors, such as carbonic anhydrases or serotonin receptors .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S2/c1-2-13-23(19,20)16-8-14-24(21,22)18-11-9-17(10-12-18)15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOGAMXQUWTBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide, identified by its CAS number 897622-24-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its properties, mechanisms of action, and relevant studies that highlight its biological efficacy.

  • Molecular Formula : C15H25N3O4S2
  • Molecular Weight : 375.5067 g/mol
  • Structure : The compound features a piperazine moiety, which is known for its diverse biological activities, particularly in neuropharmacology and as a scaffold in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperazine ring is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, the sulfonamide group may contribute to its inhibitory effects on certain enzymes, such as carbonic anhydrases and potentially acetylcholinesterases, which are vital in neurotransmission.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives with the piperazine structure have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines including MCF-7 and NCI-H460 .

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological effects. They have been studied for their ability to modulate serotonin receptors, which can influence mood and anxiety disorders. The specific compound may exhibit similar properties due to the presence of the phenylpiperazine structure.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit cell proliferation (IC50 values < 10 µM) across multiple cancer types .
  • Enzyme Inhibition Studies :
    • Virtual screening and molecular docking studies have suggested that piperazine derivatives can effectively bind to the active sites of enzymes like acetylcholinesterase, potentially leading to enhanced therapeutic effects in neurodegenerative diseases .
  • Synthesis and Characterization :
    • The synthesis of this compound has been documented, highlighting its structural characteristics and purity assessments through techniques like NMR and HPLC .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
N-(2-(4-phenylpiperazin-1-yl)sulfonyl)ethylamineAntitumor0.01
Piperazine Derivative ANeurotransmitter modulation49.85
Piperazine Derivative BAcetylcholinesterase inhibition0.39

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide derivatives with piperazine or piperidine scaffolds. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Biological Activity/Applications Key Differences
N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide Dual sulfonamide groups, 4-phenylpiperazine core, ethyl linker. Hypothesized enzyme inhibition (e.g., carbonic anhydrase, serotonin receptors). Unique combination of propane sulfonamide and piperazine sulfonyl groups.
(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]... (Patent EP) Thieno-pyrrole core, methylsulfonyl group, ethoxy/methoxyphenyl substituents. Anticancer or anti-inflammatory applications (patent data suggests crystallographic optimization). Lacks piperazine; features aromatic heterocycle and methylsulfonyl instead of dual sulfonamides.
N-(1-Phenyl-1-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)propan-2-yl)-... (ChemComm) Piperidine nitroxide radical, phenylsulfonyl groups, stereochemical complexity. Radical scavenging or catalytic applications (diastereoisomer separation noted). Contains stable nitroxide radical; sulfonamide groups are aryl-substituted.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dual sulfonamide groups in the target compound enhance water solubility compared to methylsulfonyl or aryl-sulfonamide analogues (e.g., EP patent compound) .
  • Metabolic Stability : Piperazine cores generally exhibit better metabolic stability than piperidine nitroxides (e.g., ChemComm compound), which may undergo redox cycling .
  • Stereochemical Impact : Unlike the ChemComm compound (15:1 diastereoisomer ratio), the target compound lacks chiral centers, simplifying synthesis and purification .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s synthesis requires precise sulfonylation of the piperazine core, contrasting with the EP patent compound’s crystallographic optimization and the ChemComm compound’s radical-based synthesis .
  • Biological Data Gaps : While structural analogs (e.g., EP patent compound) have documented crystallographic or catalytic data, the target compound lacks published in vitro or in vivo studies, necessitating further experimental validation.

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